N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-4-2-5-14(10-13)20-12-17(23)16-11-15(7-8-18(16)26-20)22-21(24)19-6-3-9-25-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYDQPBXNMSHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromen-4-one with m-tolylamine under acidic conditions to form an intermediate, which is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Pharmacological Potential
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has garnered attention for its possible pharmacological properties, which may include:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Research into related chromenone derivatives indicates potential efficacy against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents.
Biochemical Mechanisms
The specific mechanisms of action for this compound are still under investigation. However, it is believed that this compound interacts with molecular targets involved in critical biochemical pathways. Studies have indicated that compounds within this class can modulate enzyme activity and receptor interactions, influencing disease mechanisms.
Material Science Applications
Beyond medicinal chemistry, this compound may have applications in material science due to its unique structural properties. Its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials is an area of ongoing research.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds in the chromenone family:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide | Structure | Explored for anti-inflammatory properties |
| N-[3-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide | Structure | Investigated for fluorescence applications |
| N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-y]furan -2-carboxamide | Structure | Studied for potential neuroprotective effects |
These comparisons highlight the diversity within the chromenone derivatives and underscore the importance of structural elements in determining biological activity.
Case Study 1: Anticancer Activity
A study conducted on structurally similar compounds demonstrated significant anticancer activity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects.
Case Study 2: Anti-inflammatory Properties
Research has shown that related compounds can inhibit pro-inflammatory cytokines in vitro. This suggests that N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-y]furan -2-carboxamide may also possess anti-inflammatory properties worth exploring further.
Case Study 3: Antimicrobial Efficacy
In vitro studies have indicated that certain chromenone derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. This opens avenues for further investigation into N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-y]furan -2-carboxamide's potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural Analogues with Methoxyphenyl Substitutions
Key Compounds : (E)-N-(2-(3-/4-Methoxyphenyl)phenyl)furan-2-carboxamide derivatives .
- Molecular Formulas: C20H18NO3 (MW 320.13) and C21H20NO4 (MW 350.14).
- Structural Differences :
- Substituents : Methoxy (-OCH3) groups at the phenyl ring vs. methyl (-CH3) in the target compound.
- Electronic Effects : Methoxy groups are electron-donating, enhancing resonance stabilization, whereas methyl groups are weakly electron-donating via hyperconjugation.
- Physicochemical Properties :
- 1H NMR : NH proton signals at δ 8.9–9.2 ppm (similar to the target compound’s carboxamide NH).
- HRMS : Confirmed molecular weights with <0.5 ppm deviation.
- Implications : Methoxy derivatives may exhibit higher polarity and altered binding affinities compared to the methyl-substituted target compound.
Thiazolidinone-Containing Derivatives
Key Compound : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide .
- Molecular Formula: C18H14N2O5S·C3H7NO (MW 443.48).
- Structural Differences: Core Modification: Incorporation of a thiazolidinone ring (S-containing heterocycle) instead of the phenyl group in the target compound. Hydrogen Bonding: Additional N–H···O and C–H···O interactions due to the thiazolidinone’s carbonyl and NH groups.
- Crystallographic Data :
- Pharmacological Relevance: Thiazolidinone-chromone hybrids are explored as antifungal leads, suggesting the target compound’s activity could diverge due to structural dissimilarities .
Quinoline-Based Furan-2-carboxamides
Key Compounds: Quinoline derivatives with furan-2-carboxamide substituents (e.g., N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide) .
- Structural Differences: Core Structure: Quinoline instead of chromen-4-one. Substituents: Cyano (-CN), piperidine, and tetrahydrofuran-oxy groups enhance complexity and polarity.
- Implications : Larger molecular weights (~500–600 g/mol) and diverse substituents likely improve target selectivity but reduce bioavailability compared to the simpler chromen-based target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Table 2: Hydrogen Bonding and Crystallographic Features
Discussion of Pharmacological Implications
- Thiazolidinone vs. Chromen: The thiazolidinone derivative’s sulfur atom and additional hydrogen-bonding sites may confer broader antifungal activity, whereas the target compound’s simpler structure could favor metabolic stability .
- Quinoline Derivatives: Higher molecular complexity in quinoline-based compounds may target specific enzymes (e.g., kinases) but pose synthetic challenges .
Biological Activity
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHN O
- Molecular Weight : 361.4 g/mol
- CAS Number : 923131-72-0
This structure includes a chromenone moiety, which is known for its biological significance, particularly in medicinal applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. For instance, studies demonstrate that derivatives of similar structures exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating moderate potency .
- Antioxidant Activity : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .
- Cytotoxic Effects : Research indicates that certain derivatives have cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism may involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation .
In Vitro Studies
A variety of in vitro studies have assessed the biological activity of compounds related to this compound:
| Compound | Target Enzyme | IC (µM) | Effect |
|---|---|---|---|
| 3b | AChE | 10.4 | Moderate Inhibition |
| 3e | BChE | 9.9 | Moderate Inhibition |
| 3c | COX-2 | 18.1 | Moderate Inhibition |
| 3d | LOX-15 | 24.3 | Moderate Inhibition |
These compounds demonstrate dual inhibitory effects on cholinesterases and notable activity against cyclooxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxicity of various furochromene derivatives against MCF-7 cells, revealing that compounds with specific substitutions showed enhanced activity compared to others. The results highlighted the importance of structural modifications in enhancing biological efficacy .
- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between this compound and target proteins. These studies suggested that hydrogen bonding and hydrophobic interactions play crucial roles in the binding affinity of the compound to its targets, which correlates with observed biological activities .
Q & A
Q. What are the optimal synthetic routes for N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide?
The synthesis typically involves:
- Chromenone core formation : Condensation of substituted phenylacetic acid derivatives with resorcinol or salicylaldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Functionalization : Introducing the furan-2-carboxamide group via nucleophilic acyl substitution, using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from DMF/ethanol mixtures to achieve >95% purity .
Q. How is the compound’s identity and purity validated in early-stage research?
- Spectroscopic techniques :
- ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 6.5–8.5 ppm for chromenone and furan moieties) .
- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% area under the curve) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.12) .
Q. What solvent systems are recommended for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for stock solutions due to the compound’s low aqueous solubility.
- Stability : Monitor degradation under varying pH (e.g., phosphate buffers, pH 3–9) via UV-Vis spectroscopy (λmax ≈ 270–310 nm for chromenone absorption) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Data collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 292 K .
- Refinement : SHELX software for structure solution, with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding (e.g., N–H⋯O, C–H⋯O) and π-π stacking interactions (3.8–4.0 Å) stabilize the crystal lattice .
- Validation : Compare experimental bond lengths/angles (e.g., C–O = 1.22 Å, C–N = 1.38 Å) with DFT-optimized geometries .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Use the B3LYP/6-31G(d,p) basis set to calculate HOMO-LUMO gaps (≈4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic site identification .
- Simulate IR spectra to correlate with experimental data (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
Q. How can contradictory biological activity data be resolved across studies?
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replace 3-methylphenyl with fluorophenyl) and assay against control compounds .
- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity, IC₅₀ values) across multiple cell lines to minimize variability .
- Meta-analysis : Compare crystallographic data (e.g., torsional angles of the furan-carboxamide group) with activity trends to identify conformational determinants .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| Unit cell dimensions | a = 8.414 Å, b = 11.568 Å | |
| Z | 2 | |
| R factor | 0.049 | |
| π-π stacking distance | 3.837 Å |
Q. Table 2: Synthetic Yield Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Chromenone formation | H₂SO₄, 80°C, 6 hr | 65–70 |
| Furan-2-carboxamide | Et₃N, THF, 0°C → RT, 12 hr | 85–90 |
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
